molecular formula C19H21N3O5S B11057912 N-butyl-6-[(3-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxamide

N-butyl-6-[(3-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxamide

Cat. No.: B11057912
M. Wt: 403.5 g/mol
InChI Key: WPGLLGFUNMWMML-UHFFFAOYSA-N
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Description

N-butyl-6-[(3-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazole ring, a sulfamoyl group, and a carboxamide group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-[(3-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the benzoxazole intermediate with a sulfonamide reagent under appropriate conditions.

    Attachment of the N-butyl Group: This can be done through alkylation reactions using N-butyl halides.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate with a suitable amine or amide reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-[(3-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-butyl-6-[(3-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-butyl-6-[(3-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: This can modulate the activity of these proteins, leading to various biological effects.

    Interference with Cellular Processes: The compound may affect processes such as cell division, apoptosis, or signal transduction.

Comparison with Similar Compounds

N-butyl-6-[(3-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxamide can be compared with other similar compounds, such as:

    Benzoxazole Derivatives: These compounds share the benzoxazole ring structure but may have different substituents, leading to varied properties and applications.

    Sulfamoyl Compounds: These compounds contain the sulfamoyl group and may have similar biological activities.

    Carboxamide Compounds: These compounds contain the carboxamide group and may be used in similar applications.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

N-butyl-6-[(3-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3-carboxamide

InChI

InChI=1S/C19H21N3O5S/c1-3-4-10-20-18(23)22-16-9-8-15(12-17(16)27-19(22)24)28(25,26)21-14-7-5-6-13(2)11-14/h5-9,11-12,21H,3-4,10H2,1-2H3,(H,20,23)

InChI Key

WPGLLGFUNMWMML-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C)OC1=O

Origin of Product

United States

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